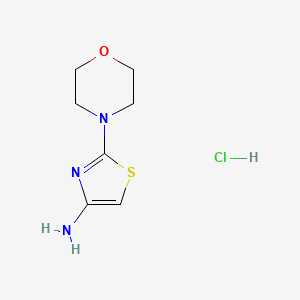

2-Morpholinothiazol-4-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-morpholin-4-yl-1,3-thiazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3OS.ClH/c8-6-5-12-7(9-6)10-1-3-11-4-2-10;/h5H,1-4,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJQUSMDFUVPOFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CS2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2 Morpholinothiazol 4 Amine Hydrochloride

Established Synthetic Routes to the 2-Morpholinothiazol-4-amine (B1416146) Core

The construction of the 2-morpholinothiazol-4-amine core can be achieved through various synthetic strategies, primarily involving the formation of the thiazole (B1198619) ring followed by or concurrent with the introduction of the morpholine (B109124) and amine functionalities.

The Hantzsch thiazole synthesis, first reported by Arthur Rudolf Hantzsch in 1881, remains a cornerstone for the preparation of thiazole derivatives. wikipedia.org This method typically involves the condensation reaction between an α-haloketone and a thioamide. nih.govresearchgate.net In the context of 2-morpholinothiazol-4-amine, a key starting material is a morpholine-containing thiourea (B124793).

A general representation of the Hantzsch synthesis applicable to the target scaffold is the reaction of an α-halo-carbonyl compound with a substituted thiourea. For instance, the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with various thioureas under microwave irradiation has been shown to produce 2-aminothiazole (B372263) derivatives in high yields. nih.gov While not a direct synthesis of the title compound, this demonstrates the versatility of the Hantzsch reaction.

Modifications of the classical Hantzsch synthesis often focus on the in situ generation of the α-haloketone. For example, a one-pot synthesis of 2-aminothiazoles has been developed from methyl aryl ketones and thiourea using an iron-iodine catalytic system, which generates the α-iodoketone in the reaction medium. researchgate.net

A relevant example is the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, where 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones were reacted with substituted thioureas. The use of microwave heating significantly reduced reaction times and improved yields compared to conventional heating. nih.gov

Table 1: Examples of Hantzsch Thiazole Synthesis Conditions

| Reactants | Catalyst/Solvent | Conditions | Product Type | Reference |

| 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthiourea | Methanol (B129727) | Microwave, 90 °C, 30 min | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine | nih.gov |

| Methyl aryl ketone, Thiourea | Fe/I₂ | Reflux | 2-Aminothiazole derivative | researchgate.net |

| α-haloketone, Thioamide | Ethanol (B145695) | Reflux | 2-Aminothiazole derivative | derpharmachemica.com |

Beyond the Hantzsch synthesis, other cyclization methods have been employed to construct the 2-aminothiazole core. One such approach involves the reaction of isothiocyanates with amidines or guanidines and halomethylenes. nih.gov Another strategy is the cyclization of key intermediates derived from hydrazine (B178648) carbothioamides with phenacyl bromides. mdpi.com

A notable synthesis of a related benzothiazole (B30560) derivative, methyl 2-amino-4-morpholinobenzo[d]thiazole-6-carboxylate, was achieved by reacting methyl 4-amino-3-morpholinobenzoate with bromine and potassium thiocyanate (B1210189) in glacial acetic acid. nih.gov This method highlights a different approach to forming the thiazole ring onto a pre-existing morpholine-containing aromatic amine.

The morpholine group can be introduced at various stages of the synthesis. researchgate.net One common method is the nucleophilic substitution of a suitable leaving group on the thiazole ring with morpholine. For example, a 2-chloro-N-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)acetamide can be reacted with morpholine to yield the corresponding 2-morpholinoacetamide (B1268899) derivative. nih.gov This approach is particularly useful when a pre-functionalized thiazole core is available.

In the synthesis of morpholine-derived thiazoles as carbonic anhydrase inhibitors, the general procedure involved reacting α-bromoketones with thiosemicarbazide (B42300) in ethanol to form the aminothiazole, which could then be further functionalized. nih.gov Although this doesn't directly install the morpholine on the thiazole ring, it sets the stage for its later introduction.

The formation of a hydrochloride salt is a standard procedure in pharmaceutical chemistry to improve the solubility and stability of a basic compound. nih.gov For an organic amine, this is typically achieved by treating a solution of the free base with hydrochloric acid. google.com

A general method for preparing hydrohalide salts involves dissolving the free base of the organic amine in a protic solvent, such as an alcohol, and then adding a trialkylsilylhalogenide, like trimethylsilyl (B98337) chloride. This in situ generates hydrochloric acid and induces the precipitation of the hydrochloride salt. google.com Alternatively, a solution of hydrochloric acid in a suitable solvent like ethanol or diethyl ether can be added to a solution of the amine. The pKa difference between the amine and the acid is a critical factor, with a difference greater than two to three units generally favoring salt formation. nih.gov

Functional Group Interconversions on the Thiazole Moiety

Once the 2-morpholinothiazol-4-amine core is synthesized, further derivatization can be carried out to explore structure-activity relationships.

The amino group at the C-4 position of the thiazole ring is a key site for functionalization. While specific examples for the C-4 amino group of 2-morpholinothiazol-4-amine are not extensively documented in the provided search results, general principles of amine derivatization can be applied. The reactivity of the amino group on the thiazole ring allows for a variety of transformations.

For instance, the amino group of 2-aminothiazole derivatives can be acylated using acyl chlorides or anhydrides in the presence of a base like pyridine (B92270). nih.govmdpi.com Another common transformation is the reaction with isocyanates to form ureas. Rostom and coworkers reported the derivatization of the 2-amino group of a thiazole into a substituted ureido functionality, which led to a significant enhancement in anticancer activity. nih.gov Similarly, reaction with isothiocyanates would yield the corresponding thioureas.

The synthesis of N-thiazolyl amide fluoroquinolone derivatives involved the derivatization of an amino group on a thiazole ring through an EDCI-mediated coupling with a carboxylic acid, demonstrating another route for amide formation. nih.gov

Table 2: Potential Derivatization Reactions at the C-4 Amino Group

| Reagent | Product Functional Group | General Conditions | Reference Principle |

| Acyl Chloride/Anhydride | Amide | Base (e.g., pyridine) | nih.govmdpi.com |

| Isocyanate | Urea | Inert solvent | nih.gov |

| Isothiocyanate | Thiourea | Inert solvent | nih.gov |

| Carboxylic Acid | Amide | Coupling agent (e.g., EDCI) | nih.gov |

Substitutions and Derivatizations at the C-5 Position

One established method for the derivatization at the C-5 position involves the reaction of 2-aminothiazole with various reagents to introduce substituents. For instance, the reaction with arylazo moieties has been used to create 2-amino-4-phenyl-5-phenylazothiazole derivatives. nih.gov Subsequent acylation of the 2-amino group with substituted aromatic acid chlorides, following the Schotten-Bauman protocol, yields a range of amide derivatives. nih.gov

Another approach involves the introduction of a carboxanilide side chain at the C-5 position. This has been achieved through the reaction of 3-ethoxy-N-arylpropenamides with N-bromosuccinimide (NBS), leading to the formation of 2-aminothiazole-5-carbamides. nih.gov Additionally, the incorporation of a bromo group at the C-5 position has been shown to be a viable strategy. nih.gov

The synthesis of 2-aminothiazole-5-carboxylates represents another key derivatization. One method involves the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide (NBS) to generate an α-bromo-α-formylacetate hemiacetal intermediate. nih.gov This intermediate can then undergo cyclization with thioureas to yield the desired 2-aminothiazole-5-carboxylates. nih.gov An alternative route involves the reaction of a trichloroether with diethylene glycol to form a cyclic acetal, which can also be converted to a 2-aminothiazole derivative. nih.gov

Table 1: Examples of Reagents for C-5 Position Derivatization

| Reagent/Method | Resulting Substituent/Derivative | Reference |

| Arylazo compounds | Phenylazo group | nih.gov |

| 3-Ethoxy-N-arylpropenamides and NBS | Carboxanilide side chain | nih.gov |

| N-Bromosuccinimide (NBS) | Bromo group | nih.gov |

| Ethyl β-ethoxyacrylate and NBS | Carboxylate group | nih.gov |

Derivatization Strategies on the Morpholine Ring System

The morpholine ring of 2-morpholinothiazol-4-amine hydrochloride offers multiple avenues for chemical modification, including N-alkylation, N-acylation, and stereoselective modifications. These derivatizations can alter the compound's physicochemical properties.

N-alkylation of the morpholine nitrogen is a common strategy to introduce a variety of substituents. This can be achieved by reacting the morpholine derivative with different alkylating agents. For example, N-alkylation of morpholine with alcohols can be catalyzed by systems like CuO–NiO/γ–Al2O3. researchgate.net The reaction of morpholine with methanol over this catalyst has been shown to produce N-methylmorpholine with high conversion and selectivity. researchgate.net The reactivity, however, can be influenced by the nature of the alcohol, with primary alcohols generally being more reactive than secondary alcohols due to steric effects. researchgate.net Another method involves the potassium tert-butoxide (KOt-Bu)-promoted ring-opening N-alkylation of related heterocyclic systems to introduce N-substituents. beilstein-journals.org

N-acylation provides another route for derivatization. The reaction of 2-aminothiazole derivatives with acid chlorides or acyl chlorides can introduce acyl groups onto the nitrogen atom. nih.govmdpi.com For instance, the acylation of 2-amino-4-phenyl-5-phenylazothiazole with various substituted aromatic acid chlorides has been reported. nih.gov

The synthesis of chiral morpholine derivatives is of significant interest due to the importance of stereochemistry in bioactive molecules. Several stereoselective synthetic methods have been developed.

One approach involves the electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols. banglajol.info For example, the use of bromine as an electrophile can lead to the formation of chiral morpholines with specific diastereoselectivity. banglajol.info Another strategy is the copper-promoted oxyamination of alkenes, which allows for the simultaneous addition of an oxygen and a nitrogen atom across a double bond to form 2-aminomethyl functionalized morpholines with high diastereoselectivity. nih.gov Palladium-catalyzed hydroamination reactions have also been employed for the stereoselective synthesis of 2,5-disubstituted morpholines from carbamate-protected aziridines. rsc.org

The development of chiral morpholine scaffolds has been a focus of research, with methods available for producing specific enantiomers. nih.gov For instance, the synthesis of (S)-2-(((6-chloropyridin-2-yl)oxy)methyl)-4-((6-fluoro-1H-indol-3-yl)methyl)morpholine highlights the generation of a potent and selective antagonist through stereospecific synthesis. nih.govnih.gov

Table 2: Stereoselective Synthesis Methods for Morpholine Derivatives

| Method | Starting Material | Key Features | Reference |

| Electrophile-induced cyclization | N-allyl-β-amino alcohols | Use of bromine as electrophile, yields chiral morpholines | banglajol.info |

| Copper-promoted oxyamination | Alkenes | Simultaneous O and N addition, high diastereoselectivity | nih.gov |

| Palladium-catalyzed hydroamination | Carbamate-protected aziridines | Stereoselective formation of 2,5-disubstituted morpholines | rsc.org |

Green Chemistry Principles in the Synthesis of this compound Derivatives

The application of green chemistry principles to the synthesis of thiazole derivatives is gaining traction, aiming to reduce the environmental impact of chemical processes. bepls.com This involves the use of environmentally benign solvents, catalysts, and reaction conditions.

Solvent-free reaction conditions offer a significant green advantage by eliminating the use of often hazardous organic solvents. nih.govresearchgate.net The synthesis of Hantzsch thiazole derivatives has been successfully carried out under solvent-free conditions, often involving a one-pot, multi-component procedure. researchgate.netnih.gov These reactions can be promoted by grinding or microwave irradiation. bepls.comnih.gov

Aqueous medium synthesis is another key green chemistry approach. scilit.comresearchgate.net The synthesis of 2-aminothiazole and its derivatives has been achieved in water, sometimes catalyzed by reagents like diammonium hydrogen phosphate (B84403) and DABCO. scilit.com The use of β-cyclodextrin in aqueous phase synthesis of thiazoles has also been reported, which can act as a supramolecular catalyst. mdpi.comrsc.org

The use of catalysts, particularly recyclable ones, is a cornerstone of green chemistry as it can lead to higher efficiency and reduced waste. scilit.comrsc.org Various catalytic systems have been developed for the synthesis of thiazole derivatives.

For the synthesis of 2-aminothiazoles, catalysts such as silica-supported tungstosilisic acid have been used in multi-component reactions, offering the advantage of being recoverable and reusable. nih.gov Magnetic nanocatalysts, like Ca/4-MePy-IL@ZY-Fe3O4, have also been employed, allowing for easy separation from the reaction mixture using a magnet and subsequent reuse. rsc.org The reusability of such catalysts has been demonstrated over multiple cycles without significant loss of activity. rsc.orgresearchgate.net

Biocatalysts are also emerging as an environmentally friendly option. nih.govacs.org For example, a biocatalyst derived from chitosan (B1678972) has been used for the ultrasound-assisted synthesis of thiazole derivatives, demonstrating good reusability. nih.govacs.org Enzymes, such as trypsin from porcine pancreas, have also been shown to catalyze the one-pot multicomponent synthesis of thiazole derivatives under mild conditions. nih.gov

Table 3: Green Catalytic Approaches for Thiazole Synthesis

| Catalyst | Reaction Type | Key Advantages | Reference |

| Silica-supported tungstosilisic acid | Multi-component synthesis of Hantzsch thiazoles | Reusable, efficient under conventional heating or ultrasonic irradiation | nih.gov |

| Magnetic nanocatalyst (Ca/4-MePy-IL@ZY-Fe3O4) | One-pot synthesis of 2-aminothiazoles | Magnetically separable, reusable, high efficiency | rsc.org |

| Chitosan-based biocatalyst | Ultrasound-assisted synthesis of thiazoles | Eco-friendly, reusable, mild reaction conditions | nih.govacs.org |

| Trypsin from porcine pancreas | One-pot multicomponent synthesis of thiazoles | Mild conditions, high yields, chemoenzymatic approach | nih.gov |

Atom Economy and Reaction Efficiency

Atom economy, a concept developed by Barry Trost, provides a theoretical measure of the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com It is a fundamental aspect of green chemistry, aiming to minimize waste at the molecular level. The percentage atom economy is calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 youtube.com

Reaction efficiency, often represented by the reaction yield, is a practical measure of how much of the desired product is actually obtained from a chemical reaction compared to the theoretical maximum. A high reaction yield is crucial for the economic feasibility of a synthetic process.

To illustrate the application of these principles to the synthesis of this compound, a common synthetic pathway involves the reaction of morpholine-4-carbothioamide (B78428) with an appropriate α-haloketone or its equivalent, followed by hydrochloride salt formation.

A plausible and frequently employed method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis. In the context of preparing 2-Morpholinothiazol-4-amine, this would typically involve the reaction of morpholine-4-carbothioamide with a 3-halo-2-oxopropanal derivative.

Illustrative Synthetic Scheme:

A potential synthesis could involve the reaction of morpholine-4-carbothioamide with 1,3-dichloroacetone, followed by hydrolysis and subsequent amination to form the 4-amino group. The final step would be the formation of the hydrochloride salt.

Data on Reaction Efficiency:

Atom Economy Calculation Example:

To provide a concrete example of an atom economy calculation, let's consider a hypothetical reaction for a key intermediate in the synthesis of a related thiazole derivative. The calculation requires the molecular weights of all reactants and the desired product.

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) |

| Reactant A | C₅H₁₀N₂OS | 146.21 |

| Reactant B | C₃H₄Cl₂O | 126.97 |

| Desired Product | C₈H₁₁ClN₂OS | 218.70 |

| By-product 1 | HCl | 36.46 |

| By-product 2 | H₂O | 18.02 |

Note: This is a hypothetical example for illustrative purposes as specific reactant data for the target compound is not available.

In this hypothetical scenario, the atom economy would be calculated as:

% Atom Economy = (218.70 / (146.21 + 126.97)) x 100 ≈ 79.9%

This calculation highlights that even with a seemingly efficient reaction, a significant portion of the reactant atoms may end up in by-products, underscoring the importance of designing synthetic routes with high atom economy.

The pursuit of higher reaction efficiency and atom economy in the synthesis of this compound and its derivatives is an ongoing endeavor in medicinal and process chemistry. The development of catalytic methods, one-pot reactions, and the use of greener solvents are key strategies being explored to improve the sustainability of these processes.

Chemical Derivatization of this compound

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 2 Morpholinothiazol 4 Amine Hydrochloride and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 2-Morpholinothiazol-4-amine (B1416146) hydrochloride and its analogues. It provides detailed information about the atomic arrangement, conformation, and electronic environment within the molecule. For aminothiazole derivatives, NMR is used to confirm the identity and structure of newly synthesized compounds. nih.govacs.org The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the molecular structure, allowing for the precise mapping of atoms and functional groups. For instance, in a related analogue, 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, the protons of the amino group (-NH₂) appear at a chemical shift of δ 6.82 ppm, while the thiazole (B1198619) ring proton (-CH) is observed at δ 7.13 ppm. nanomedicine-rj.com

While one-dimensional (1D) NMR provides fundamental data, multi-dimensional (2D) NMR techniques are essential for unambiguously assigning complex structures. These methods reveal correlations between different nuclei, confirming the molecule's bonding framework.

COSY (Correlation Spectroscopy): This technique identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is invaluable for tracing out the proton networks within the morpholine (B109124) ring and any alkyl or aryl substituents on the thiazole core.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of which proton is attached to which carbon, which is crucial for a molecule with multiple CH, CH₂, and CH₃ groups.

The application of these techniques is standard practice in the characterization of novel heterocyclic compounds, including complex 2-aminobenzothiazole (B30445) derivatives, ensuring the correct structural assignment. acs.org

Table 1: Representative NMR Chemical Shift Data for a 2-Morpholinothiazole Analogue This interactive table provides typical chemical shift (δ) values in ppm for a compound structurally related to 2-Morpholinothiazol-4-amine, based on published data for analogues. core.ac.uk

| Nucleus | Functional Group | Typical Chemical Shift (δ) in ppm |

|---|---|---|

| ¹H | Morpholine Protons (CH₂) | 3.72 - 3.76 |

| ¹H | Aromatic Protons (CH) | 6.93 - 7.54 |

| ¹H | Pyridine (B92270) Proton (CH) | 8.29 |

| ¹³C | Morpholine Carbons (CH₂) | ~50 - 67 |

| ¹³C | Thiazole Carbons | ~100 - 170 |

The crystalline form of a pharmaceutical compound can significantly impact its physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique used to investigate and differentiate these solid forms, such as polymorphs, solvates, and salts. researchgate.net Unlike techniques that rely on long-range crystalline order, ssNMR provides information at the molecular level, making it ideal for characterizing materials that may be partially ordered or amorphous. researchgate.net It can distinguish between different crystal packing arrangements by detecting subtle changes in the chemical shifts and relaxation times of nuclei like ¹³C and ¹⁵N. researchgate.netnih.gov This capability, often combined with computational methods in an approach known as "NMR Crystallography," is crucial for ensuring the consistency and stability of a pharmaceutical solid. researchgate.net

The synergy between experimental NMR and computational chemistry provides a high level of confidence in structural assignments. Using quantum mechanical methods, such as Density Functional Theory (DFT), it is possible to calculate the theoretical NMR chemical shifts for a proposed structure. These predicted values can then be compared with the experimental spectrum. A strong correlation between the calculated and observed shifts serves as powerful evidence for the correctness of the assigned structure. This combined approach is increasingly used to resolve ambiguities in complex molecules. researchgate.net

Mass Spectrometry (MS) Applications in Compound Identification and Metabolic Studies (Preclinical)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is fundamental in confirming the molecular weight of synthesized compounds like 2-Morpholinothiazol-4-amine hydrochloride and is a key tool in preclinical metabolic studies. acs.orgnih.gov The 2-aminothiazole (B372263) group has been identified as a structure that can be susceptible to metabolic activation, making the study of its metabolic fate particularly important. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of a molecule's elemental formula from its mass. For a novel compound, confirming that the experimentally determined elemental composition matches the theoretical formula is a critical step in its identification. For example, in the characterization of a closely related thiazolo[4,5-b]pyridine (B1357651) derivative, HRMS was used to confirm the elemental formula, with the observed mass (382.0181) closely matching the calculated mass (382.0178). core.ac.uk

In tandem mass spectrometry (MS/MS), a specific ion (often the protonated molecule, [M+H]⁺) is selected and fragmented by collision with an inert gas. nih.gov The resulting fragment ions are then analyzed, providing a fragmentation pattern that acts as a structural fingerprint. Analyzing these fragments allows researchers to deduce the structure of the parent molecule. For a compound like this compound, characteristic fragmentation pathways would likely include:

Loss of the morpholine ring or parts thereof.

Cleavage of the thiazole ring.

Loss of small neutral molecules like CO or H₂S.

Systematic studies of the fragmentation patterns of related heterocyclic classes, such as ketamine analogues or nitazenes, have established clear rules that can be applied to predict and identify the structure of new derivatives encountered in various samples. nih.govmdpi.com This analysis is also crucial in identifying metabolites, where the addition of functional groups (e.g., hydroxylation) by metabolic enzymes results in predictable mass shifts in both the parent and fragment ions.

Table 2: Hypothesized Mass Spectrometry Fragmentation for 2-Morpholinothiazol-4-amine This interactive table outlines potential fragmentation patterns and the corresponding mass-to-charge (m/z) ratios for the parent compound, based on general principles of mass spectrometry. mdpi.comresearchgate.netyoutube.com

| Ion Description | Proposed Fragmentation | Expected m/z (for C₇H₁₁N₃OS) |

|---|---|---|

| Molecular Ion [M]⁺ | Intact molecule radical cation | 185.06 |

| Protonated Molecule [M+H]⁺ | Intact molecule plus a proton | 186.07 |

| Fragment 1 | Loss of C₄H₈O (morpholine moiety) | 99.03 |

| Fragment 2 | Cleavage of morpholine ring (loss of C₂H₄O) | 142.05 |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-amino-4-(4-methoxyphenyl)-1,3-thiazole |

| 2-aminobenzothiazole |

| 2-morpholinothiazolo[4,5-b]pyridine |

| Pramipexole |

Isotopic Labeling for Mechanistic Insights

Isotopic labeling is a powerful technique used to trace the journey of atoms through a chemical reaction, providing definitive insights into reaction mechanisms. wikipedia.org In this method, one or more atoms in a reactant molecule are replaced with a heavier, stable isotope (e.g., replacing ¹H with ²H (D), ¹²C with ¹³C, or ¹⁴N with ¹⁵N) or a radionuclide. wikipedia.org By tracking the position of these labels in the final products and intermediates, chemists can deduce bond-forming and bond-breaking steps.

While direct studies employing isotopic labeling for the specific synthesis of this compound are not extensively documented in publicly available literature, the principles of this technique can be applied to understand its formation. For instance, in the well-known Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone, isotopic labeling could clarify the sequence of events. youtube.com

A hypothetical study might involve the synthesis of a thioamide precursor with a ¹⁵N-labeled nitrogen atom. Upon reaction to form the thiazole ring, the location of the ¹⁵N atom in the final this compound product, as determined by mass spectrometry or ¹⁵N NMR spectroscopy, would confirm its incorporation into the heterocyclic ring structure. Similarly, deuterating specific positions on the morpholine ring could provide information on its stability and potential involvement in side reactions under various conditions. For thiazole itself, H/D exchange studies have been used to understand the reactivity of different positions on the ring under acidic or basic conditions. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unequivocal proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

Single-crystal X-ray diffraction is the gold standard for structural elucidation. The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined.

For this compound, a single-crystal X-ray analysis would provide precise data on the geometry of the morpholine and thiazole rings. While a specific structure for the title compound is not publicly deposited, analysis of related structures containing morpholine or thiazole hydrochloride moieties allows for an educated prediction of its solid-state characteristics. For example, studies on other amine hydrochlorides reveal that the protonation typically occurs on the most basic nitrogen atom. researchgate.net In this case, protonation of the exocyclic primary amine or the morpholine nitrogen would be expected, leading to the formation of a robust hydrogen-bonding network with the chloride anion.

The morpholine ring is known to adopt a chair conformation in the solid state. mdpi.comresearchgate.net The crystal system for such compounds is often monoclinic, with space groups like P2₁/c being common for morpholine-containing molecules. mdpi.comresearchgate.net The analysis would also detail how molecules pack together, revealing crucial intermolecular interactions such as N-H···Cl, N-H···N, and C-H···O hydrogen bonds, which stabilize the crystal lattice.

Table 1: Typical Crystallographic Parameters for Morpholine and Amine Hydrochloride Containing Compounds

| Parameter | Typical Value/Observation | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c, C2/c | Defines the symmetry elements within the unit cell. mdpi.comresearchgate.net |

| Conformation | Chair | The morpholine ring typically adopts a stable chair conformation. mdpi.com |

| Hydrogen Bonding | N-H···Cl⁻ | Strong interactions form between the protonated amine and the chloride ion. |

This table is generated based on typical findings for related structures and serves as a predictive guide.

To understand how a molecule like this compound might interact with a biological target, co-crystallization is a vital technique. youtube.com This process involves crystallizing a target protein or enzyme in the presence of the ligand (the molecule of interest). nih.govyoutube.com The resulting crystal contains the protein-ligand complex, and its X-ray diffraction analysis reveals the exact binding mode of the ligand within the protein's active site. youtube.com

This technique provides a static snapshot of the molecular recognition event, showing the specific amino acid residues that interact with the ligand. For an amine hydrochloride, the analysis would highlight key hydrogen bonds between the protonated amine and acidic residues (like aspartate or glutamate), as well as interactions involving the morpholine's oxygen atom (as a hydrogen bond acceptor) and the thiazole ring (potentially through π-π stacking with aromatic residues like phenylalanine or tyrosine). nih.gov This structural information is invaluable for structure-based drug design, enabling chemists to modify the ligand to improve its binding affinity and selectivity.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, which includes infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are essential for identifying functional groups and studying molecular interactions, as the vibrational frequencies are sensitive to the chemical environment of the atoms.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). Each functional group has a characteristic absorption frequency range, making IR spectroscopy a powerful tool for qualitative analysis.

For this compound, the IR spectrum would exhibit a series of characteristic bands confirming the presence of its key structural components. The morpholine ring would show C-H stretching vibrations, typically in the 2850-3000 cm⁻¹ region, and a prominent C-O-C ether stretch around 1100 cm⁻¹. researchgate.net The thiazole ring has characteristic ring stretching vibrations, often appearing in the 1500-1650 cm⁻¹ range. cdnsciencepub.comnih.gov The presence of the primary amine hydrochloride would be indicated by broad N-H stretching bands in the 2400-3200 cm⁻¹ region, which are characteristic of ammonium (B1175870) salts, and N-H bending vibrations around 1500-1600 cm⁻¹.

Table 2: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amine Salt (-NH₃⁺) | N-H Stretch | 2400 - 3200 (broad) |

| Amine Salt (-NH₃⁺) | N-H Bend | 1500 - 1600 |

| Morpholine | C-H Stretch | 2850 - 3000 |

| Morpholine | C-O-C Stretch | ~1115 |

| Thiazole Ring | C=N / C=C Stretch | 1500 - 1650 |

This table is a prediction based on established group frequencies for the constituent parts of the molecule.

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering monochromatic light (from a laser) off a sample and analyzing the frequency shift of the scattered light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric and non-polar bonds often produce strong Raman signals, whereas they may be weak or absent in the IR spectrum.

In the analysis of this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the thiazole ring and the C-S stretching vibration, which can be weak in the IR spectrum. scielo.org.mx The symmetric C-H stretching of the morpholine ring would also be expected to yield a strong Raman signal. researchgate.net By comparing the IR and Raman spectra, a more complete picture of the molecule's vibrational modes can be assembled, aiding in a comprehensive structural confirmation.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Characterization (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful analytical methods employed to investigate the stereochemistry of chiral molecules. These techniques measure the differential interaction of a substance with left- and right-circularly polarized light, providing unique information about the three-dimensional arrangement of atoms in enantiomers and diastereomers.

However, the application of chiroptical spectroscopy is contingent upon the presence of chirality in the molecule of interest. A molecule must be chiral—meaning it is non-superimposable on its mirror image—to exhibit a CD or ORD signal.

The chemical structure of this compound lacks a stereocenter (a carbon atom bonded to four different substituents) or any other element of chirality such as axial, planar, or helical chirality. As a result, the molecule is achiral. Its structure is superimposable on its mirror image, and consequently, it does not exist as a pair of enantiomers.

Because this compound is an achiral compound, it does not rotate plane-polarized light and is optically inactive. Therefore, chiroptical spectroscopy techniques like CD and ORD are not applicable for its analysis. There are no enantiomers to characterize, and the compound will not produce a signal in a CD or ORD spectrometer. Any study of its analogues using these techniques would require the introduction of a chiral center or other chiral element into the molecular structure.

Molecular and Cellular Biological Investigations of 2 Morpholinothiazol 4 Amine Hydrochloride

Identification and Characterization of Molecular Targets

The aminothiazole scaffold, particularly when substituted with a morpholine (B109124) ring, has been identified as a pharmacophore with affinity for several important biological targets. Research has focused on its role in enzyme inhibition and receptor binding.

Cyclin-Dependent Kinases (CDKs): The 2-aminothiazole (B372263) core is a well-established scaffold for the development of potent inhibitors of cyclin-dependent kinases (CDKs), a family of enzymes crucial for cell cycle regulation. nih.govbenthamscience.commdpi.com Deregulation of CDK activity is a hallmark of many cancers, making them a key therapeutic target. nih.govmdpi.com High-throughput screening has identified aminothiazole derivatives as effective inhibitors of CDK2. nih.gov For instance, studies on aminothiazole analogs have demonstrated that they can achieve IC₅₀ values in the low nanomolar range (1-10 nM) for CDK2 inhibition. nih.gov Mechanism of action studies confirm that these inhibitors reduce the phosphorylation of key CDK2 substrates like the Retinoblastoma protein (Rb) and histone H1, leading to cell cycle arrest. mdpi.comnih.gov

Carbonic Anhydrases (CAs): Derivatives of 2-morpholinothiazole have been explored as a non-sulfonamide class of carbonic anhydrase (CA) inhibitors. A novel series of 2-morpholino-4-phenylthiazol-5-yl acrylamide derivatives demonstrated inhibitory activity against several human (h) CA isoforms. These compounds showed good activity against hCA II, hCA IX, and hCA XII, while being inactive against hCA I. The physiologically significant cytosolic isoform hCA II was inhibited with Kᵢ values ranging from 9.3 to 77.7 μM. The transmembrane, tumor-associated isoforms hCA IX and hCA XII were also inhibited, with Kᵢ values in the ranges of 54.7-96.7 μM and 4.6-8.8 μM, respectively.

| Isoform | Inhibition Constant (Kᵢ) Range | Significance |

|---|---|---|

| hCA I | >100 μM (Inactive) | Cytosolic isoform |

| hCA II | 9.3 - 77.7 μM | Physiologically important cytosolic isoform |

| hCA IX | 54.7 - 96.7 μM | Tumor-associated transmembrane isoform |

| hCA XII | 4.6 - 8.8 μM | Tumor-associated transmembrane isoform |

Dopamine Receptors: The morpholine moiety present in the subject compound is found in other molecules that target dopamine receptors. For example, a series of 2,4-disubstituted morpholines was synthesized and evaluated for affinity at human dopamine receptors. One orally bioavailable compound from this series demonstrated nanomolar affinity for the human D4 receptor with over 1000-fold selectivity against the D2 receptor. nih.gov While not identical, this suggests that the morpholine group can be a key feature for potent and selective dopamine receptor ligands.

Monoamine Transporters: The thiazole (B1198619) nucleus is a component of compounds designed to interact with monoamine transporters. nih.gov A study of 3β-(4-substituted phenyl)-2β-[5-(substituted phenyl)thiazol-2-yl]tropanes revealed that these compounds generally exhibit higher binding affinity for the dopamine transporter (DAT) compared to the serotonin (SERT) and norepinephrine (NET) transporters. nih.gov The most potent and selective analog identified in this series for functional monoamine uptake inhibition was 3β-(4-methylphenyl-2β-[5-(3-nitrophenyl)thiazol-2-yl]tropane. nih.gov

Corticotropin-Releasing Factor 1 (CRF1) Receptor: The 2-aminothiazole structure is a key feature of a novel class of high-affinity antagonists for the Corticotropin-Releasing Factor 1 (CRF1) receptor. nih.gov The CRF system is a critical regulator of the stress response. mdpi.comnih.gov Derivatives such as 2-arylamino-4-trifluoromethyl-5-aminomethylthiazoles have been shown to be potent CRF1R antagonists, with one exemplary compound exhibiting a Kᵢ value of 8.6 nM. nih.gov Another related analog, a thiazolo[4,5-d]pyrimidine known as M43, was identified as a potent CRF1R antagonist that blocks CRF-stimulated cAMP accumulation. mdpi.comresearchgate.net

| Target | Compound Class | Key Finding | Reference |

|---|---|---|---|

| Dopamine D4 Receptor | 2,4-disubstituted morpholines | Nanomolar affinity and >1000-fold selectivity over D2 receptors. nih.gov | nih.gov |

| Dopamine Transporter (DAT) | Thiazolyl-tropanes | Higher binding affinity and uptake inhibition for DAT over SERT and NET. nih.gov | nih.gov |

| CRF1 Receptor | 2-arylaminothiazoles | High-affinity antagonism with Kᵢ values in the nanomolar range (e.g., 8.6 nM). nih.gov | nih.gov |

Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable for characterizing the binding kinetics and thermodynamics of a ligand to its protein target. nih.gov For instance, X-ray crystallographic data have been used to understand the binding modes of aminothiazole-based CDK2 inhibitors within the active site of the enzyme, which helps to rationalize the observed structure-activity relationships. nih.gov However, specific SPR or ITC binding studies for 2-Morpholinothiazol-4-amine (B1416146) hydrochloride were not found in the reviewed literature.

Cellular Mechanism of Action Studies

The interactions of 2-morpholinothiazole derivatives at the molecular level translate into distinct effects on cellular signaling and gene expression, particularly in pathways related to cell survival and death.

The molecular targeting activities of 2-morpholinothiazole derivatives directly impact intracellular signaling cascades.

CRF1 Receptor Signaling: As potent antagonists of the CRF1 receptor, thiazole derivatives can block the downstream signaling initiated by CRF. mdpi.com Activation of CRF1R typically leads to Gs-protein-mediated stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP. mdpi.com Thiazole antagonists, such as the M43 analog, effectively block this accumulation of cAMP, thereby inhibiting the CRF signaling pathway. mdpi.comresearchgate.net

CDK-Mediated Signaling: By inhibiting CDKs, aminothiazole compounds interfere with cell cycle progression. nih.gov A key event in this process is the prevention of Rb protein phosphorylation. This inhibition halts the cell cycle, ultimately suppressing cancer cell proliferation. benthamscience.commdpi.comnih.gov

PI3K/Akt Pathway: Some signaling pathways modulated by flavonoids, which can also induce apoptosis, involve the PI3K/Akt/mTOR cascade. nih.govnih.gov Inhibition of this pathway can lead to decreased cell survival and proliferation. While not directly demonstrated for 2-morpholinothiazole, it represents a common pathway affected by apoptosis-inducing agents. nih.gov

A significant cellular effect observed with 2-aminothiazole derivatives is the induction of apoptosis, or programmed cell death. Studies on novel 2-amino-5-benzylthiazole derivatives in human leukemia cells have elucidated specific changes in the expression and activity of key apoptosis-regulating proteins. ukrbiochemjournal.org Similarly, novel bis-thiazole derivatives have been shown to upregulate pro-apoptotic genes and downregulate anti-apoptotic genes. frontiersin.org

These compounds trigger the intrinsic, or mitochondrial, pathway of apoptosis, characterized by:

Caspase Activation: Induction of cleavage for both PARP1 and caspase-3, which are hallmark events of apoptosis. ukrbiochemjournal.org

Modulation of Bcl-2 Family Proteins: A decrease in the level of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bim. ukrbiochemjournal.orgmdpi.com Further studies show significant downregulation of the Bcl-2 gene and upregulation of pro-apoptotic genes like bax and puma. frontiersin.org

Release of Mitochondrial Factors: An increase in the mitochondrion-specific nuclease, EndoG. ukrbiochemjournal.org

These changes collectively lead to DNA fragmentation and cell death in cancer cells, highlighting the potential of this class of compounds to modulate gene expression programs that favor apoptosis. ukrbiochemjournal.orgfrontiersin.org

| Gene/Protein | Family/Function | Observed Change | Reference |

|---|---|---|---|

| Bcl-2 | Anti-apoptotic | Decreased protein level / Downregulated gene expression | ukrbiochemjournal.orgfrontiersin.org |

| Bim | Pro-apoptotic | Increased protein level | ukrbiochemjournal.org |

| Bax | Pro-apoptotic | Upregulated gene expression | frontiersin.org |

| Puma | Pro-apoptotic | Upregulated gene expression | frontiersin.org |

| Caspase-3 | Executioner Caspase | Cleavage (Activation) | ukrbiochemjournal.org |

| PARP1 | DNA Repair / Apoptosis Marker | Cleavage (Activation) | ukrbiochemjournal.org |

| EndoG | Mitochondrial Nuclease | Increased protein level | ukrbiochemjournal.org |

Cell-Based Phenotypic Assays (e.g., Cell Proliferation, Migration, Apoptosis)

Cell Proliferation Assays: The antiproliferative activity of a compound is a primary indicator of its potential as an anticancer agent. This is commonly measured using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which assesses metabolic activity as a proxy for cell viability. nih.gov Another method is the colony formation assay, which evaluates the ability of a single cell to grow into a colony, thereby measuring long-term proliferative capacity. For instance, studies on certain thiazole derivatives have demonstrated significant, concentration-dependent inhibition of colony formation in cancer cell lines. nih.gov

Cell Migration Assays: The ability to inhibit cell migration is a key attribute for compounds aimed at preventing cancer metastasis. The wound healing or "scratch" assay and the Transwell migration assay are two widely used methods. nih.gov In the Transwell assay, cells are placed in an upper chamber and migrate through a porous membrane towards a chemoattractant in the lower chamber. nih.govresearchgate.net Studies on related thiazole derivatives have shown potent efficacy in inhibiting the migration of metastatic cancer cells in these assay systems. researchgate.net

Apoptosis Assays: Determining whether a compound induces programmed cell death (apoptosis) is vital for understanding its cytotoxic mechanism. Flow cytometry using Annexin V and propidium iodide (PI) staining is a standard method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Research on various 2-aminothiazole derivatives has confirmed their ability to induce apoptosis in cancer cell lines. researchgate.netdovepress.com Mechanistic insights can be further gained by Western blot analysis of key apoptosis-related proteins, such as PARP, caspases, and members of the Bcl-2 family. dovepress.com

In Vitro Efficacy and Selectivity Profiling in Disease-Relevant Cellular Models

Following initial phenotypic screening, a more detailed profiling of a compound's efficacy and selectivity is necessary. This involves developing robust assays, testing against a panel of relevant cell lines, and assessing potential off-target activities.

Assay Development and Validation for High-Throughput Screening

High-Throughput Screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with desired biological activity. bmglabtech.com The development of a successful HTS campaign involves several key steps:

Assay Miniaturization: Adapting benchtop assays, such as those for cell viability or enzyme activity, to a high-density microplate format (e.g., 384- or 1536-well plates) is essential for conserving reagents and compound stocks. nih.gov

Automation: HTS relies on robotics for liquid handling, plate transport, and data acquisition to ensure consistency and high throughput. wikipedia.org

Validation and Quality Control: The assay must be validated to ensure it is robust and reproducible. This involves determining key performance metrics such as the Z'-factor, which measures the statistical separation between positive and negative controls, to ensure the assay quality is high enough to reliably identify "hits". wikipedia.org

For compounds like 2-Morpholinothiazol-4-amine hydrochloride, cell-based viability assays using fluorescent or luminescent readouts are readily adaptable for HTS to screen for antiproliferative or cytotoxic effects. enamine.net

Evaluation in Specific Cell Lines (e.g., Cancer Cell Lines, Bacterial Strains)

The 2-aminothiazole scaffold is a versatile pharmacophore found in compounds with a wide range of biological activities, including anticancer and antimicrobial effects. researchgate.netnih.gov

Anticancer Activity: Derivatives of 2-aminothiazole have demonstrated potent and selective inhibitory activity against a broad spectrum of human cancer cell lines, including those from breast, lung, colon, and leukemia. researchgate.net For example, certain acylated 4-aryl-N-arylcarbonyl-2-aminothiazole derivatives showed selectivity toward cancer cells over normal cells. mdpi.com The efficacy is typically quantified by the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.

Below is a table illustrating the type of data generated from such evaluations for various 2-aminothiazole derivatives against different cancer cell lines.

| Compound Class | Cell Line | Cancer Type | Reported Activity | Reference |

|---|---|---|---|---|

| Thiazolo[4,5-d]pyridazine derivative | HS 578T | Breast Cancer | IC50 = 0.8 µM | mdpi.com |

| Aminothiazole-benzazole amide | MCF-7 | Breast Cancer | IC50 = 17.2 to 80.6 µM | researchgate.net |

| Aminothiazole-benzazole amide | A549 | Lung Cancer | IC50 = 17.2 to 80.6 µM | researchgate.net |

| Paeonol-2-aminothiazole-phenylsulfonyl | Various | Multiple | Potent cytotoxic effects | nih.gov |

Antibacterial Activity: Thiazole-containing compounds have also been evaluated for their antibacterial properties. Thiazolyl-thiourea derivatives, for instance, have shown promising efficacy against various bacterial strains, particularly staphylococcal species. mdpi.com The activity is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

The following table provides examples of antibacterial activity for related compound classes.

| Compound Class | Bacterial Strain | Reported MIC (µg/mL) | Reference |

|---|---|---|---|

| Thiazolyl-thiourea derivative | S. aureus | 4 to 16 | mdpi.com |

| Thiazolyl-thiourea derivative | S. epidermidis | 4 to 16 | mdpi.com |

Selectivity against Off-Targets at the Molecular Level

Selectivity is a critical parameter in drug development, distinguishing between a compound's desired activity at its primary target and undesired activities at other "off-targets." mdpi.com Poor selectivity can lead to adverse effects. While the 2-aminothiazole scaffold is present in many approved drugs, it has also been identified as a potential "frequent hitting" scaffold in some screening assays, indicating a propensity for non-specific interactions. nih.gov

In vitro off-target profiling has become an important tool to identify potential liabilities early in the drug discovery process. nih.gov This is often done by screening the compound against a panel of common off-targets, such as a broad range of kinases, G-protein coupled receptors (GPCRs), and ion channels. For example, certain 2-aminothiazole derivatives designed as Hec1/Nek2 inhibitors were found to be inactive in a binding assay for the hERG channel, a crucial off-target that can cause cardiac toxicity. mdpi.com Computational, or in silico, profiling methods are also increasingly used to predict potential off-target interactions based on the compound's structure. nih.gov

Metabolic Stability and Biotransformation in Preclinical In Vitro Systems

The metabolic stability of a drug candidate is a key determinant of its pharmacokinetic profile, including its half-life and bioavailability. dntb.gov.ua The morpholine ring, a component of the title compound, is often incorporated into drug molecules to improve metabolic stability and other pharmacokinetic properties. nih.govresearchgate.net In vitro systems, primarily using human liver microsomes or S9 fractions, are employed to study the biotransformation of new chemical entities.

Enzymatic Degradation Pathways (e.g., Cytochrome P4### 50, Aldehyde Oxidase)

Phase I metabolism typically involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis, making the compound more polar. The primary enzyme families responsible for this are Cytochrome P450 (CYP450) and Aldehyde Oxidase (AO). wuxiapptec.com

Cytochrome P450 (CYP450): This superfamily of heme-containing enzymes is responsible for the metabolism of a majority of marketed drugs. wuxiapptec.com CYPs are located in the liver microsomes and their activity is dependent on the cofactor NADPH. wuxiapptec.com They catalyze a wide range of oxidative reactions. nih.gov

Aldehyde Oxidase (AO): AO is a cytosolic enzyme that has gained increasing attention in drug discovery. wuxiapptec.com Medicinal chemists often design nitrogen-containing heterocyclic compounds to reduce CYP450-mediated metabolism, but this can inadvertently make them substrates for AO. wuxiapptec.com Unlike CYPs, AO-mediated catalysis does not require cofactors. wuxiapptec.com Significant species-specific differences in AO activity can complicate the extrapolation of preclinical data to humans. h1.co

For compounds containing both thiazole and morpholine moieties, metabolism by both CYP450 and AO is possible. nih.gov In vitro studies using liver S9 fractions can help determine the relative contribution of each pathway by including or excluding the CYP450 cofactor NADPH. nih.gov

The following table summarizes the key features of these two major metabolic enzyme systems.

| Feature | Cytochrome P450 (CYP450) | Aldehyde Oxidase (AO) |

|---|---|---|

| Cellular Location | Liver Microsomes (Endoplasmic Reticulum) | Cytosol |

| Cofactor Requirement | NADPH | None |

| Common Substrates | Wide range of lipophilic drugs | Nitrogen-containing heterocycles, aldehydes |

| Primary Reaction Type | Oxidation | Oxidation, Reduction, Hydrolysis |

| Relevance in Drug Design | Major pathway for >50% of drugs; often blocked to improve stability | Increasingly important pathway for N-heterocycles designed to avoid CYP metabolism |

Metabolite Identification in Hepatic Microsomes or Hepatocytes

Comprehensive searches of scientific literature and databases did not yield specific studies on the in vitro metabolism of this compound in either hepatic microsomes or hepatocytes. Consequently, there are no reported data available to detail the specific metabolites formed from this compound under these experimental conditions.

While general metabolic pathways for structurally related compounds containing aminothiazole or morpholine rings have been documented, the absence of direct research on this compound prevents the creation of a data table of its identified metabolites. The metabolic fate of a specific compound is influenced by the interplay of its various structural features, and therefore, extrapolation from related but distinct molecules would be speculative.

Further research, including in vitro incubation of this compound with liver microsomes or hepatocytes followed by analysis with techniques such as liquid chromatography-mass spectrometry (LC-MS), would be required to identify and characterize its metabolic products.

Structure Activity Relationship Sar Studies and Computational Approaches for 2 Morpholinothiazol 4 Amine Hydrochloride Derivatives

Design and Synthesis of Analogue Libraries for SAR Elucidation

The systematic design and synthesis of analogue libraries are fundamental to understanding the SAR of 2-morpholinothiazol-4-amine (B1416146) hydrochloride. This process involves the methodical alteration of different parts of the molecule to probe the chemical space and identify key structural motifs responsible for its biological effects.

The thiazole (B1198619) ring is a common scaffold in many biologically active compounds. nih.gov Modifications to this heterocyclic core in 2-morpholinothiazol-4-amine hydrochloride derivatives can significantly impact their activity. Research into related thiazole-containing compounds has shown that substitutions at various positions of the thiazole ring can modulate biological outcomes. For instance, in a series of 2-amino-4-thiazolyl-containing renin inhibitors, modifications at the P2 position, where the thiazole moiety is located, were found to be critical for potency. nih.gov

The synthesis of such analogues often begins with the Hantzsch thiazole synthesis, reacting a-haloketones with thioureas or thioamides. This allows for the introduction of a wide variety of substituents onto the thiazole ring. For example, starting with different arylthioureas and 3-bromo-2-oxopropanoic acid ethyl ester can yield a library of 2-(arylamino)-thiazole-4-carboxylic acids, which can be further elaborated. nih.gov

Table 1: Hypothetical Analogue Library Based on Thiazole Ring Modifications

| Analogue ID | R1-Substituent at C2 | R2-Substituent at C5 | Synthetic Precursor (Thioamide) |

| A-01 | Morpholino | H | Morpholine-4-carbothioamide (B78428) |

| A-02 | Morpholino | Methyl | Morpholine-4-carbothioamide |

| A-03 | Morpholino | Phenyl | Morpholine-4-carbothioamide |

| A-04 | Morpholino | Bromo | Morpholine-4-carbothioamide |

Note: This table is illustrative, based on common synthetic strategies for thiazole derivatives.

The morpholine (B109124) ring is another key feature of the title compound that is frequently targeted for modification in SAR studies. The introduction of substituents on the morpholine ring can influence properties such as solubility, metabolic stability, and target engagement. e3s-conferences.org For instance, studies on other morpholine-containing compounds have shown that alkyl substitutions at the C3 position of the morpholine ring can lead to an increase in anticancer activity. e3s-conferences.org

Synthetic strategies to achieve these variations often involve the use of substituted morpholine precursors or the modification of the morpholine ring in a later synthetic step. For example, starting with different substituted morpholines, one can generate a library of analogues with diverse functionalities. e3s-conferences.org

Table 2: Hypothetical Analogue Library Based on Morpholine Ring Variations

| Analogue ID | Morpholine Substitution | Rationale for Modification |

| B-01 | Unsubstituted | Parent Compound |

| B-02 | 3-methylmorpholino | Enhance Potency |

| B-03 | 3,5-dimethylmorpholino | Improve Selectivity |

| B-04 | 4-acetylmorpholino | Modulate Solubility |

Note: This table is illustrative, based on SAR principles for morpholine derivatives. e3s-conferences.org

In the context of developing bifunctional molecules, the linker connecting the 2-morpholinothiazol-4-amine core to another pharmacophore is of paramount importance. The length, rigidity, and chemical nature of the linker can dictate the spatial orientation of the two functional units, thereby affecting their ability to interact with their respective targets.

Exploration of the linker region can involve varying its length by introducing or removing methylene (B1212753) units, altering its flexibility by incorporating double or triple bonds, or changing its polarity with the inclusion of heteroatoms like oxygen or nitrogen. In related research on 2-thiazolylhydrazone derivatives, the linker between the thiazole core and a phenyl ring was found to be a critical determinant of activity. researchgate.net The introduction of an amine linker, which can be positively charged under physiological conditions, has been explored to facilitate electrostatic interactions with target proteins. researchgate.net

Table 3: Hypothetical Linker Modifications in Bifunctional Analogues

| Analogue ID | Linker Structure | Linker Length (atoms) | Linker Characteristics |

| C-01 | -(CH2)2- | 2 | Flexible, Non-polar |

| C-02 | -(CH2)4- | 4 | More Flexible, Non-polar |

| C-03 | -CH=CH- | 2 | Rigid, Planar |

| C-04 | -O-(CH2)2- | 3 | Flexible, Polar |

Note: This table is illustrative, based on common strategies for linker design in medicinal chemistry.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. biointerfaceresearch.com This approach is invaluable for predicting the activity of novel compounds and for gaining insights into the structural features that are most important for activity.

The development of a predictive QSAR model for this compound derivatives would typically follow a well-defined workflow. nih.gov This begins with the compilation of a dataset of compounds with their experimentally determined biological activities. The three-dimensional structures of these molecules are then generated and optimized using computational chemistry software. researchgate.net A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. nih.gov

Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like random forest or support vector machines, are employed to build a model that correlates a subset of these descriptors with biological activity. biointerfaceresearch.comnih.gov The predictive power of the model is assessed through internal and external validation techniques. researchgate.net

A typical QSAR model can be represented by an equation such as:

pIC50 = c0 + c1D1 + c2D2 + ... + cn*Dn

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, c represents the coefficients determined by the regression analysis, and D represents the molecular descriptors.

Once a robust and predictive QSAR model has been developed, it can be used to identify the key structural features that are either beneficial or detrimental to the biological activity of this compound derivatives. By analyzing the descriptors that are included in the final QSAR model, researchers can gain a deeper understanding of the SAR. researchgate.net

For example, a positive coefficient for a descriptor related to molecular volume might suggest that larger molecules are more active, while a negative coefficient for a descriptor related to polarity could indicate that less polar compounds are preferred. researchgate.net These insights can then be used to guide the design of new, more potent analogues. Studies on related thiazole derivatives have shown that electrostatic and steric properties can have a predominant influence on biological activity. researchgate.net

Table 4: Key Structural Features and Their Potential Impact on Activity

| Structural Feature | Descriptor Type | Potential Impact on Activity | Rationale |

| Aromatic Rings | Topological | Positive | Increased van der Waals interactions with the target. nih.gov |

| Halogen Substituents | Electronic | Positive | Can enhance binding affinity through halogen bonding. nih.gov |

| High Branching | Steric | Positive | May lead to better conformational restriction and target fit. nih.gov |

| Polar Surface Area | Electronic | Negative | Lower polarity may improve membrane permeability. researchgate.net |

Note: This table is based on general findings from QSAR studies on heterocyclic compounds.

Molecular Docking and Dynamics Simulations for Target Binding Prediction

Molecular modeling techniques such as docking and molecular dynamics (MD) simulations are powerful tools for predicting how a ligand, such as a 2-morpholinothiazol-4-amine derivative, will bind to its protein target. These methods provide insights into the binding mode, affinity, and stability of the ligand-protein complex, which are critical for understanding its mechanism of action.

Ligand-protein docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. This technique is widely used to predict the binding mode and affinity of small molecules to their biological targets. For 2-morpholinothiazol-4-amine derivatives, docking studies can elucidate key interactions with the amino acid residues in the active site of a target protein.

In a typical docking study, the three-dimensional structure of the target protein is obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or it can be generated through homology modeling. The 2-morpholinothiazol-4-amine derivative is then computationally "docked" into the binding site of the protein, and various scoring functions are used to estimate the binding affinity for different binding poses.

For instance, studies on related 2-aminothiazole (B372263) derivatives have utilized docking to explore their binding to various enzymes. In one such study targeting bacterial DNA gyrase, a crucial enzyme for bacterial survival, docking simulations revealed that the thiazole core and its substituents form specific hydrogen bonds and hydrophobic interactions with the enzyme's active site. The morpholine group of a 2-morpholinothiazol-4-amine derivative, for example, can act as a hydrogen bond acceptor, while the thiazole ring can participate in π-π stacking interactions with aromatic amino acid residues.

A hypothetical docking study of a 2-morpholinothiazol-4-amine derivative into the active site of a protein kinase might reveal the following interactions:

| Interaction Type | Ligand Moiety | Protein Residue |

| Hydrogen Bond | Morpholine Oxygen | Lysine (backbone NH) |

| Hydrogen Bond | Amine Group (NH2) | Aspartate (side chain C=O) |

| π-π Stacking | Thiazole Ring | Phenylalanine |

| Hydrophobic | Morpholine Ring | Leucine, Valine |

These predicted interactions can then be used to guide the synthesis of new derivatives with modified functional groups to enhance binding affinity and selectivity.

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. MD simulations can be used to assess the stability of the binding pose predicted by docking and to investigate the conformational changes that may occur upon ligand binding. nih.gov

In an MD simulation, the ligand-protein complex is placed in a simulated physiological environment, including water molecules and ions. The forces between the atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the trajectory of the atoms over a period of nanoseconds or even microseconds. nih.gov

Analysis of the MD trajectory can provide valuable information, such as:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand atoms from their initial positions over time. A stable RMSD suggests that the complex has reached a stable conformation. nih.gov

Root Mean Square Fluctuation (RMSF): This parameter indicates the fluctuation of individual amino acid residues, providing insights into the flexibility of different parts of the protein upon ligand binding.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation, highlighting the most persistent and important interactions. nih.gov

For a 2-morpholinothiazol-4-amine derivative, an MD simulation could confirm the stability of the key hydrogen bonds predicted by docking and reveal any conformational rearrangements in the protein's active site that accommodate the ligand.

Free energy perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of two or more ligands to a common protein target. nih.gov This method is based on statistical mechanics and provides a more accurate prediction of binding affinity compared to docking scores. nih.gov FEP calculations are computationally intensive but can be invaluable for prioritizing lead compounds for synthesis.

The principle of FEP involves a non-physical, or "alchemical," transformation of one ligand into another within the binding site of the protein. nih.gov This transformation is carried out in a series of small steps, and the free energy change for each step is calculated. The sum of these free energy changes gives the relative binding free energy between the two ligands.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational tools for identifying novel drug candidates from large chemical databases. These methods are particularly useful in the early stages of drug discovery when a large number of compounds need to be evaluated.

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.gov These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups, and positive or negative ionizable groups. nih.gov

A pharmacophore model can be derived from a set of known active compounds, even if the three-dimensional structure of the biological target is unknown. nih.gov The process involves aligning the active molecules and identifying the common chemical features that are responsible for their biological activity.

For 2-morpholinothiazol-4-amine derivatives, a pharmacophore model could be generated based on a series of analogs with varying antibacterial or kinase inhibitory activity. Such a model might consist of:

A hydrogen bond acceptor feature corresponding to the morpholine oxygen.

A hydrogen bond donor feature from the 4-amino group.

An aromatic feature representing the thiazole ring.

A hydrophobic feature associated with a substituent on the thiazole ring.

Once a pharmacophore model is developed and validated, it can be used as a three-dimensional query to search for new molecules with a similar arrangement of these key features. Future research may focus on developing a pharmacophore model from active 2-aminothiazole compounds to identify lead molecules for specific targets. nih.gov

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com When a pharmacophore model is used for virtual screening, it is used to filter a database of millions of compounds, selecting only those that match the pharmacophore's features. mdpi.com

The process of pharmacophore-based virtual screening typically involves the following steps:

Database Preparation: A large database of chemical compounds, such as the ZINC database, is prepared by generating three-dimensional conformations for each molecule. mdpi.com

Pharmacophore Filtering: The pharmacophore model is used as a query to rapidly screen the database and identify molecules that fit the model's spatial and electronic constraints.

Docking and Scoring: The hits from the pharmacophore screen are then subjected to molecular docking to predict their binding modes and rank them based on their predicted binding affinities.

Visual Inspection and Selection: The top-ranked compounds are visually inspected to assess their fit in the binding site and to select a diverse set of promising candidates for experimental testing.

This approach allows for the efficient exploration of vast chemical space and can lead to the discovery of novel chemical scaffolds that are structurally different from the initial lead compounds but retain the necessary pharmacophoric features for biological activity. nih.gov For this compound, a validated pharmacophore model could be instrumental in identifying new classes of inhibitors with improved properties.

De Novo Drug Design Strategies Based on this compound Scaffold

The 2-morpholinothiazol-4-amine scaffold serves as a valuable starting point for de novo drug design, a computational strategy focused on the iterative construction of novel molecular structures with desired biological activities. This approach leverages the structural information of a known active core to explore new chemical space and design next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles.

De novo design strategies can be broadly categorized into two main approaches when utilizing a scaffold like 2-morpholinothiazol-4-amine:

Fragment-Based Growth: This method involves the computational "growing" of new functional groups from specific vectors on the core scaffold. Starting with the 2-morpholinothiazol-4-amine core, fragment libraries can be computationally screened and attached to various positions, such as the amine or the thiazole ring, to explore new interactions with a target's binding site. The success of this strategy relies on the accurate identification of growth vectors that can lead to enhanced binding affinity. nih.gov

Scaffold Hopping and Bioisosteric Replacement: In this strategy, the core 2-aminothiazole structure is replaced with other chemical moieties that are predicted to retain or improve the desired biological activity while potentially offering novel intellectual property or improved physicochemical properties. Computational methods can be employed to search for and evaluate suitable bioisosteres that maintain the key pharmacophoric features of the original scaffold.

Computational Design and Screening of Novel Derivatives

Modern drug discovery heavily relies on computational tools to accelerate the design and screening of new chemical entities. For the 2-morpholinothiazol-4-amine scaffold, in silico techniques such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics (MD) simulations are instrumental in guiding the design of new derivatives.

QSAR models can be developed from a series of known 2-aminothiazole analogs to predict the biological activity of newly designed compounds based on their physicochemical properties. nih.govnih.gov This allows for the rapid virtual screening of large libraries of potential drug candidates, prioritizing those with the highest predicted potency for synthesis and experimental testing.

Molecular docking studies provide insights into the binding mode of 2-morpholinothiazol-4-amine derivatives within the active site of a biological target. For instance, in the design of kinase inhibitors, docking can reveal key hydrogen bond interactions and hydrophobic contacts between the thiazole core, the morpholine group, and the amino acid residues of the kinase's ATP-binding pocket. acs.orgnih.gov This information is crucial for designing modifications that enhance binding affinity and selectivity.

Case Study: Design of 2-Aryl-N-(4-morpholinophenyl)thiazol-4-amines as DNA Gyrase Inhibitors

A practical application of these design principles can be seen in the development of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines as inhibitors of DNA gyrase, a crucial bacterial enzyme. als-journal.comals-journal.com In this study, a series of derivatives were synthesized and evaluated for their antibacterial and DNA gyrase inhibitory activity. The in silico analysis, including molecular docking, indicated that these compounds likely bind to the active site of DNA gyrase, and their predicted drug-likeness properties were favorable. als-journal.com

The following table summarizes the DNA gyrase inhibitory activity (IC50) of a selection of these compounds, demonstrating the impact of different aryl substitutions at the 2-position of the thiazole ring.

| Compound | R | DNA Gyrase IC50 (µg/mL) |

| 5b | Pyridin-2-yl | 4.28 |

| 5d | Pyridin-4-yl | 4.32 |

| 5e | 2-Methylpyridin-4-yl | 4.08 |

| 5f | 2-Ethylpyridin-4-yl | 3.88 |

| 5g | 2-Propylpyridin-4-yl | 3.76 |

| 5h | 2-Butylpyridin-4-yl | 3.52 |

| 5i | Pyrazin-2-yl | 4.30 |

| 5k | Pyrrol-2-yl | 4.28 |

| 5l | Thiophen-2-yl | 4.11 |

| Ciprofloxacin (Standard) | - | 4.32 |

Data sourced from Imran et al., 2024. als-journal.com

The data reveals that increasing the alkyl chain length on the pyridine (B92270) ring at the 2-position of the thiazole (compounds 5e-5h) leads to a progressive improvement in DNA gyrase inhibitory activity, with the butyl-substituted analog (5h) being the most potent. als-journal.com This suggests that the hydrophobic pocket of the enzyme's active site can accommodate and favorably interact with larger alkyl groups. The unsubstituted pyridine and other heterocyclic rings also demonstrated potent activity, comparable to or better than the standard drug, ciprofloxacin. als-journal.com